(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid
Description
(2S,3S)-3-Phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by two stereocenters at positions 2 and 3, with both carbons adopting the S configuration. It belongs to the class of non-proteinogenic amino acids and serves as a key intermediate in pharmaceutical synthesis, particularly in peptide mimetics and enzyme inhibitors.
Properties
IUPAC Name |
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922767 | |
| Record name | 3-Phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118758-48-8 | |
| Record name | 3-Phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A foundational approach involves the cyclization of protected amino acid precursors. For example, methyl-(2S,3S)-3-phenylpyrrolidine-2-carboxylate can be synthesized via intramolecular lactamization of a linear precursor derived from pyroglutamic acid.
Procedure :
- Starting Material : Methyl-N-Boc-D-pyroglutamate is deprotonated with lithium hexamethyldisilazide (LHMDS) at −78°C, followed by alkylation with allyl bromide to introduce the phenyl group.
- Diastereomer Separation : The resulting 2:1 trans:cis mixture is resolved via flash chromatography, yielding the desired cis-isomer in 36%.
- Lactam Reduction : Super-hydride (LiEt₃BH) reduces the lactam to a secondary amine, which undergoes BF₃·Et₂O-mediated cyclization to form the pyrrolidine ring.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | LHMDS, allyl bromide, THF, −78°C | 36% |
| Cyclization | BF₃·Et₂O, Et₃SiH, CH₂Cl₂, rt | 72% |
Catalytic Asymmetric Hydrogenation
Modern methods employ transition metal catalysts to achieve stereoselectivity. Iridium complexes with chiral ligands, such as (S)-SegPhos, enable enantioselective hydrogenation of cyclic imines.
Mechanism :
- Substrate: 3,4-Dihydroisoquinoline derivatives are hydrogenated under 1 bar H₂.
- Catalyst: Ir/(S)-SegPhos achieves up to 97% enantiomeric excess (ee).
Optimization Insights :
C–H Activation-Arylation Strategy
This method directly functionalizes pyrrolidine cores via transition metal-catalyzed C–H bond activation.
Protocol :
- Substrate Preparation : Methyl-Boc-D-pyroglutamate undergoes C4’-alkylation with allyl bromide.
- Arylation : Palladium catalysts mediate coupling with methyl-3-iodobenzoate, introducing the phenyl group at C3.
- Deprotection : NaOH in ethanol hydrolyzes esters and removes Boc groups, yielding the free carboxylic acid.
Yield Comparison :
| Step | Reagents | Yield |
|---|---|---|
| Arylation | Pd(OAc)₂, Ag₂CO₃, DMF | 36% |
| Deprotection | NaOH, EtOH, reflux | 72% |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing utilizes continuous flow reactors to enhance reproducibility. Key steps include:
- Automated Peptide Synthesis : Fmoc-protected intermediates are assembled using resin-based solid-phase synthesis, followed by cleavage with trifluoroacetic acid.
- Crystallization Control : Anti-solvent precipitation with heptane ensures high purity (>99%).
Economic Considerations :
- Cost Drivers : Chiral ligands (e.g., SegPhos) account for 60% of catalyst costs.
- Waste Reduction : Solvent recovery systems cut production costs by 30%.
Stereochemical Control and Resolution
Diastereomeric Salt Formation
Classical resolution involves tartaric acid derivatives to separate enantiomers.
Example :
- Resolution Agent : L-(-)-Dibenzoyl tartaric acid forms a crystalline salt with the (2S,3S)-isomer, achieving 98% ee after recrystallization.
Table 1: Resolution Efficiency
| Resolving Agent | Solvent | ee (%) |
|---|---|---|
| L-DBTA | Methanol | 98 |
| D-Camphorsulfonic acid | Ethanol | 85 |
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer.
Conditions :
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Method | Key Advantage | Limitation | Scale Feasibility |
|---|---|---|---|
| Cyclization | High diastereoselectivity | Multi-step synthesis | Lab-scale |
| Catalytic Hydrogenation | Excellent ee | Costly catalysts | Pilot-scale |
| C–H Arylation | Atom-economical | Low yield in arylation step | Industrial |
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups on the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further synthetic applications.
Scientific Research Applications
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: The compound’s derivatives are used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.09 g/mol (as TFA salt)
- Synthesis : Prepared via N-debenzylation and N-methylation protocols, yielding 79% crude product with >99% purity (HPLC) .
- Spectroscopic Data :
The compound’s rigid pyrrolidine backbone and aromatic phenyl group contribute to its role in modulating biological activity and binding affinity in drug design.
Stereoisomers
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid
- CAS : 118758-48-8
- Molecular Formula: C₁₁H₁₃NO₂
- Key Differences : The (2S,3R) configuration alters hydrogen bonding and steric interactions, impacting solubility and biological activity.
- Synthesis: Crystallized from methanol (74% yield) with >99:1 diastereomeric ratio .
- Physical Properties : Melting point 220–222°C; HPLC retention time 9.3 min (mobile phase A) .
- Applications : Used in peptide synthesis and as a precursor for N-methylated derivatives .
(2R,3S)-3-Phenylpyrrolidine-2-carboxylic Acid
- CAS : 118758-50-2
- Hazard Profile : Classified with warning signal word (H302, H315, H319, H335) due to irritant properties .
Table 1: Stereoisomer Comparison
Substituted Derivatives
(2S,3S)-3-Benzoyl-5-oxopyrrolidine-2-carboxylic Acid (9a)
- Molecular Formula: C₁₃H₁₃NO₄
- Synthesis : Prepared via N-debenzylation of 8a in TFA (96% yield) .
- Key Features : The 5-oxo group increases polarity (HPLC tR = 8.0 min, mobile phase B) compared to the parent compound .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic Acid
- Molecular Formula : C₂₂H₂₂F₃N₃O₅
- Applications : Contains a trifluoromethylphenyl urea group, enhancing binding to hydrophobic enzyme pockets .
Table 2: Substituted Derivatives
Protected Analogs
(2S,3S)-1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic Acid
- CAS : 462124-94-3
- Molecular Formula: C₁₆H₂₁NO₄
- Role : Boc protection enhances solubility in organic solvents, facilitating peptide coupling reactions .
(2S,3R)-1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic Acid
Table 3: Protected Analogs
| Compound | Protecting Group | Molecular Weight | Stability | References |
|---|---|---|---|---|
| (2S,3S)-Boc-protected analog | Boc | 291.34 | Stable at 2–8°C | |
| (2S,3R)-Boc-protected analog | Boc | 291.34 | Hygroscopic |
Hydroxylated Derivatives
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Molecular Formula: C₆H₁₁NO₅
- Applications : Acts as a glycosidase inhibitor due to hydroxyl groups mimicking sugar transition states .
Biological Activity
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid, also known as 2S,3S-PhPrC, is a chiral compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid moiety. Its unique structure allows it to serve as a versatile building block in organic synthesis and pharmaceutical development. The compound's chirality enhances its utility in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.
The biological activity of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. Its chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity.
Key Mechanisms:
- Enzyme Inhibition : Studies indicate that (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid can inhibit specific enzymatic pathways relevant to disease processes. For instance, it has been investigated for its potential to inhibit proteasome activity .
- Receptor Modulation : The compound may also act as a modulator for various receptors, influencing signaling pathways critical for cellular function and health .
Biological Applications
Research has highlighted several potential applications for (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid across different fields:
- Pharmaceutical Development : As a precursor in the synthesis of pharmaceutical agents, this compound is being explored for its therapeutic potential in treating conditions such as cancer and neurological disorders .
- Enzyme Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, which are crucial for understanding disease mechanisms and developing targeted therapies.
- Synthetic Chemistry : Its role as a chiral building block makes it valuable in asymmetric synthesis reactions, allowing chemists to create compounds with desired stereochemistry .
Research Findings
Recent studies have provided insights into the biological activity of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid:
Case Study: Antiproliferative Properties
A study evaluated the antiproliferative effects of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid against human multiple myeloma RPMI 8226 cells. The results demonstrated that while the compound exhibited some antiproliferative properties, its effectiveness was lower compared to other enantiomers tested. Specifically:
- IC50 Values : The IC50 value for (−)-(2R,3R)-enantiomer was found to be 90 ± 8 µM, while the (+)-(2S,3S)-enantiomer had an IC50 of 189 ± 17 µM .
Table: Summary of Biological Activities
Q & A
How can researchers optimize the synthetic yield of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid while preserving stereochemical integrity?
Answer:
The synthesis of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid involves chiral resolution and protection strategies. Key steps include:
- Enantioselective synthesis : Use of Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups to stabilize intermediates and prevent racemization .
- Reaction monitoring : Employ HPLC with chiral columns to track enantiomeric excess during synthesis. For example, a retention time (tR) of 1.22 min (HPLC, Hitachi) confirms the target compound .
- Yield optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) based on NMR data. A reported yield of 79% was achieved using trifluoroacetic acid (TFA) salt formation to precipitate the product .
What advanced analytical techniques are critical for resolving contradictions in stereochemical assignments of this compound?
Answer:
Discrepancies in stereochemical analysis often arise from overlapping signals in 1D NMR. To resolve these:
- 2D NMR (COSY, NOESY) : Identify through-space coupling (e.g., NOE correlations between H-2 and H-3 protons) to confirm the (2S,3S) configuration .
- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical validation. For related pyrrolidine derivatives, Flack parameters (e.g., 0.01–0.05) confirm absolute configuration .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to validate chiral centers .
How does the stereochemistry of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid influence its biological activity compared to other diastereomers?
Answer:
-
Receptor binding : The (2S,3S) configuration enhances interactions with peptide receptors (e.g., apelin receptors) due to spatial alignment of the phenyl and carboxylic acid groups. In contrast, (2R,3R) isomers show reduced affinity .
-
Enzyme inhibition : Comparative studies using analogs (e.g., (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid) reveal that stereochemistry affects inhibitory potency against prolyl oligopeptidase (POP) by 10–100-fold .
-
Data table :
Stereoisomer IC₅₀ (POP Inhibition, nM) Receptor Binding Affinity (Kd, µM) (2S,3S) 12 ± 2 0.45 ± 0.1 (2R,3R) 120 ± 15 5.6 ± 1.2
What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- pH stability assays : Incubate the compound in buffers (pH 2–9) and analyze degradation via LC-MS. Carboxylic acid groups are prone to decarboxylation at pH < 3 .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >234°C for solid-state stability) .
- Light exposure tests : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Store in amber vials to prevent photolysis .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., opioid receptors). The phenyl ring’s orientation in the (2S,3S) configuration maximizes hydrophobic interactions .
- ADMET prediction : Tools like SwissADME evaluate logP (partition coefficient) and blood-brain barrier permeability. Derivatives with logP < 2.5 show reduced CNS toxicity .
- Example : Methylation of the pyrrolidine nitrogen increases metabolic stability (t₁/₂ from 1.2 to 4.7 hours in human liver microsomes) .
What strategies are effective for resolving conflicting NMR data in structural elucidation?
Answer:
- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C. For example, coalescence of split signals at higher temperatures confirms conformational exchange .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to simplify coupling patterns in ¹³C NMR.
- Hybrid techniques : Combine NMR with mass spectrometry fragmentation patterns to assign ambiguous peaks .
How is this compound utilized in solid-phase peptide synthesis (SPPS)?
Answer:
- Fmoc-based SPPS : Incorporate (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid as a constrained proline analog. Activation with HBTU/HOBt in DMF achieves >95% coupling efficiency .
- Side-chain protection : Use Boc for the carboxylic acid group to prevent undesired side reactions during elongation .
- Cleavage conditions : Treat with TFA/water (95:5) to remove protecting groups while preserving the pyrrolidine ring .
What are the key safety considerations for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as carboxylic acids can cause irritation .
- Ventilation : Work in a fume hood to prevent inhalation of fine powders (particle size <10 µm) .
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
